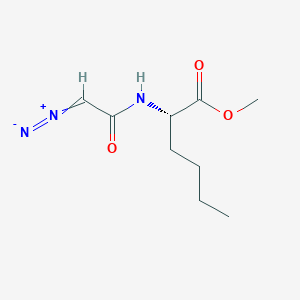
Mallotophilippen D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mallotophilippen D is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 3, 4, 2' and 4', a geranyl group at position 3' and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 5' and 6'. Isolated from the fruits of Mallotus philippensis, it exhibits anti-inflammatory and immunoregulatory activities. It has a role as a metabolite, an anti-inflammatory agent, a cyclooxygenase 2 inhibitor and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a chromenol and a polyphenol.
Scientific Research Applications
Synthesis and Biological Activity
Mallotophilippen D, along with other derivatives like mallotophilippens C and E, has been the focus of synthetic chemistry efforts due to their bioactive properties. The efficient synthetic approaches developed for these compounds highlight their potential biological significance. These methods often involve catalyzed formation reactions and aldol reactions, suggesting an interest in their structural and chemical properties for further biological applications (Lee, Xia, Li, & Kim, 2008; Li, Luo, Huang, Wang, & Lu, 2006).
Anti-inflammatory and Immunoregulatory Effects
Mallotophilippen D has demonstrated notable anti-inflammatory and immunoregulatory effects. Studies have shown that compounds like mallotophilippens C, D, and E can inhibit nitric oxide production, downregulate cyclooxygenase-2, and affect interleukin expression in cell lines. This suggests potential applications in treating inflammatory conditions and in immunotherapy (Daikonya, Katsuki, & Kitanaka, 2004).
Potential in Treating Allergic Reactions
Related compounds, mallotophilippen A and B, have shown effectiveness in inhibiting histamine release and nitric oxide production, indicating potential applications in treating allergic reactions and other inflammatory diseases. This suggests a broader spectrum of pharmacological activities within the mallotophilippen family, including mallotophilippen D (Daikonya, Katsuki, Wu, & Kitanaka, 2002).
Antimicrobial and Antioxidant Activities
Research on mallotus philippensis, the source of mallotophilippen D, has revealed a variety of compounds with antimicrobial, antiviral, and antioxidant activities. These activities suggest a wide range of potential applications for mallotophilippen D in combating infectious diseases and oxidative stress-related conditions (Gangwar, Goel, & Nath, 2014).
properties
Product Name |
Mallotophilippen D |
|---|---|
Molecular Formula |
C30H34O6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H34O6/c1-18(2)7-6-8-19(3)9-12-21-27(34)22-15-16-30(4,5)36-29(22)26(28(21)35)24(32)14-11-20-10-13-23(31)25(33)17-20/h7,9-11,13-17,31,33-35H,6,8,12H2,1-5H3/b14-11+,19-9+ |
InChI Key |
NBJRNHOFHFJPDJ-GSFKWRMWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)/C=C/C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C=CC(O2)(C)C)C(=O)C=CC3=CC(=C(C=C3)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



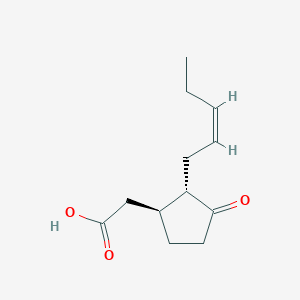

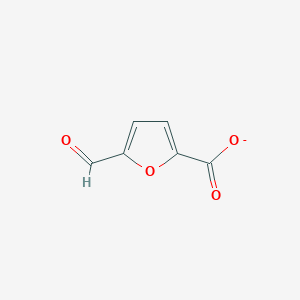

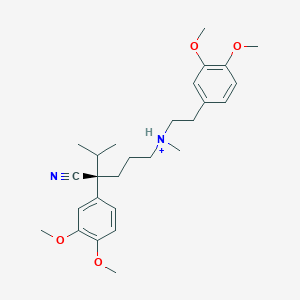
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
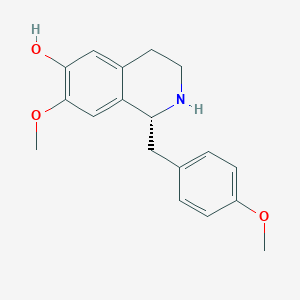

![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
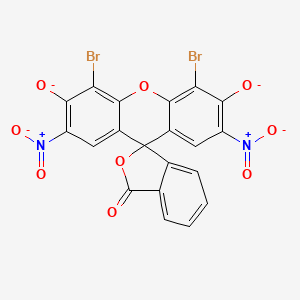

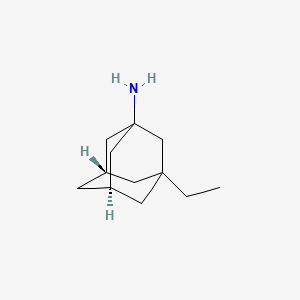
![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
